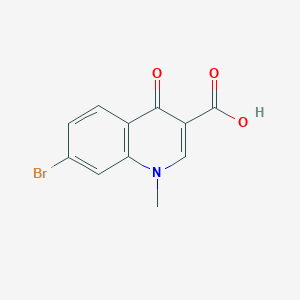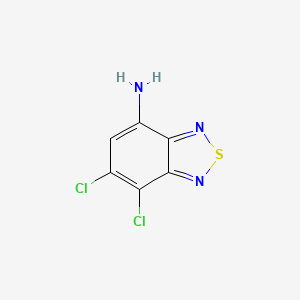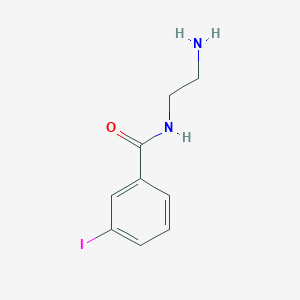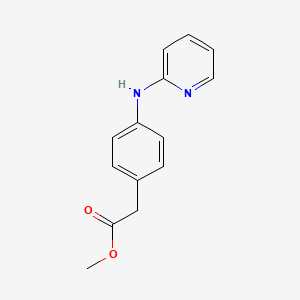![molecular formula C18H15ClFN3OS B12116492 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12116492.png)
2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of 1,3,4-thiadiazole derivatives, which have attracted attention due to their diverse biological activities.
- Sulfonamide derivatives, like the one we’re discussing, exhibit a wide range of biological effects, including antibacterial, antifungal, and antiviral properties .
- The structure of the compound is as follows:
2-[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl-1-(4-fluorophenyl)ethan-1-one
Preparation Methods
- The synthesis of this compound involves several steps:
- Esterification of 4-chlorobenzoic acid with methanol.
- Hydrazination, salt formation, and cyclization to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (intermediate).
- Conversion of the intermediate into sulfonyl chloride.
- Nucleophilic attack of amines to form the title sulfonamides .
- Industrial production methods may vary, but the synthetic routes remain consistent.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would include derivatives with modified substituents.
Scientific Research Applications
- In chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
- In biology: Assessing its impact on cellular processes, enzyme inhibition, and potential therapeutic applications.
- In medicine: Exploring its antiviral properties and potential drug development.
- In industry: Considering its use in agrochemicals or other industrial applications.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate the exact pathways and receptors involved.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, we can compare it to other 1,3,4-thiadiazoles.
- Its uniqueness may lie in the combination of the 4-chlorophenyl and 4-fluorophenyl substituents.
Remember that this compound’s properties and applications are still an active area of research, and ongoing studies may reveal additional insights.
Properties
Molecular Formula |
C18H15ClFN3OS |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C18H15ClFN3OS/c1-2-23-17(13-3-7-14(19)8-4-13)21-22-18(23)25-11-16(24)12-5-9-15(20)10-6-12/h3-10H,2,11H2,1H3 |
InChI Key |
DLFOCXFZLQDRQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B12116438.png)
methanone](/img/structure/B12116442.png)
![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B12116450.png)



![{1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B12116469.png)




![6-(4-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12116508.png)
